molecular formula C13H12Cl2N4O3 B3606801 N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B3606801
M. Wt: 343.16 g/mol
InChI Key: WJZDMXPWGMXALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt the metabolic process that generates energy in cells. This property has led to the investigation of DNP as a tool for studying metabolic pathways, as well as a potential therapeutic agent for metabolic disorders.

Mechanism of Action

N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane. This disrupts the production of ATP, the main energy currency of cells, and leads to an increase in metabolic rate as cells attempt to compensate for the loss of energy. N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to increase metabolic rate and energy expenditure in both animals and humans. This effect is due to the uncoupling of oxidative phosphorylation and the resulting increase in metabolic demand. N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can also have negative effects on mitochondrial function and can lead to the production of reactive oxygen species, which can damage cells and tissues.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a useful tool for studying metabolic pathways and mitochondrial function in cells and tissues. Its ability to disrupt oxidative phosphorylation can provide insights into the regulation of cellular metabolism and energy production. However, N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can also be toxic at high concentrations and can have negative effects on mitochondrial function, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide analogs that have improved safety profiles and can be used at lower concentrations. Additionally, N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide could be investigated as a potential therapeutic agent for metabolic disorders such as obesity and diabetes. Further research is also needed to fully understand the effects of N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide on mitochondrial function and its potential role in cancer therapy.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been used in a variety of scientific research applications, including the study of metabolic pathways, mitochondrial function, and thermogenesis. N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to increase metabolic rate and energy expenditure, making it a potential treatment for obesity and related metabolic disorders. Additionally, N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential use in cancer therapy, as cancer cells are often dependent on glycolysis for energy production and N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can disrupt this process.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3/c1-7-13(19(21)22)8(2)18(17-7)6-12(20)16-11-4-9(14)3-10(15)5-11/h3-5H,6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZDMXPWGMXALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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